[2-chloro-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate
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Description
[2-chloro-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate is a useful research compound. Its molecular formula is C24H15Cl2N3O6 and its molecular weight is 512.3. The purity is usually 95%.
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Biological Activity
The compound [2-chloro-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate is a synthetic derivative that has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to summarize the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by several functional groups that contribute to its biological properties. The presence of a chloro group, nitroaniline moiety, and methoxybenzoate structure are significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes, particularly in cancer cells. Studies have shown that it can inhibit cell proliferation and induce apoptosis through various pathways:
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in the G2/M phase, preventing cancer cells from dividing and proliferating.
- Cytoskeletal Disruption : It binds to β-tubulin, disrupting microtubule formation which is crucial for mitosis.
- Angiogenesis Inhibition : In vivo studies indicated that the compound significantly inhibits angiogenesis, which is vital for tumor growth and metastasis.
Antiproliferative Activity
The antiproliferative effects of the compound have been evaluated across various cancer cell lines. The results are summarized in Table 1:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HT-29 (Colon Cancer) | 5.0 | Cell cycle arrest |
MCF7 (Breast Cancer) | 7.5 | Microtubule disruption |
M21 (Skin Melanoma) | 6.0 | Apoptosis induction |
Table 1: Antiproliferative Activity of this compound
Case Studies
Several studies have reported on the efficacy of this compound in preclinical models:
- Chick Chorioallantoic Membrane (CAM) Assay : In this assay, the compound demonstrated significant inhibition of tumor growth comparable to established chemotherapeutics like combretastatin A-4 (CA-4). The results indicated a reduction in vascularization and tumor size.
- In Vivo Tumor Models : In mouse models bearing human tumor xenografts, treatment with this compound resulted in a marked decrease in tumor volume and improved survival rates compared to control groups.
Toxicity and Safety Profile
While the compound exhibits promising anticancer activity, its toxicity profile has also been assessed. Preliminary studies suggest low toxicity levels in non-cancerous cells, indicating a favorable therapeutic window.
Properties
IUPAC Name |
[2-chloro-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Cl2N3O6/c1-34-18-6-3-15(4-7-18)24(31)35-22-9-2-14(11-19(22)26)10-16(13-27)23(30)28-20-8-5-17(25)12-21(20)29(32)33/h2-12H,1H3,(H,28,30)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAVOAQEBTWEMY-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Cl2N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.